molecular formula C22H37NOS B371340 N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide CAS No. 331461-50-8

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide

Cat. No. B371340
CAS RN: 331461-50-8
M. Wt: 363.6g/mol
InChI Key: KEOMTEOSHNPHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide (DDSA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDSA is a member of the acetamide family and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inflammatory diseases, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has also been shown to inhibit the growth of cancer cells and has been studied for its potential use as an anticancer agent. In agriculture, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have antifungal properties, making it a potential candidate for use as a fungicide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and its anti-inflammatory and analgesic effects. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize dosage and treatment regimens.

Future Directions

For N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide research include further studies on its mechanism of action, optimization of dosage and treatment regimens for its potential use in medicine, and further studies on its potential use as a fungicide in agriculture. Additionally, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide could be further studied for its potential use as a surfactant in the synthesis of nanoparticles.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide is synthesized using a multi-step process that involves the reaction of 3,5-dimethylaniline with 1-bromo-2-dodecanethiol to produce 3,5-dimethylphenyl 2-dodecylthioacetate. This intermediate is then hydrolyzed to produce N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been shown to have antifungal properties, making it a potential candidate for use as a fungicide. In material science, N-(3,5-dimethylphenyl)-2-(dodecylsulfanyl)acetamide has been used as a surfactant in the synthesis of nanoparticles.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-dodecylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NOS/c1-4-5-6-7-8-9-10-11-12-13-14-25-18-22(24)23-21-16-19(2)15-20(3)17-21/h15-17H,4-14,18H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOMTEOSHNPHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC(=O)NC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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